molecular formula C19H16N2O6S2 B3946290 3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B3946290
M. Wt: 432.5 g/mol
InChI Key: VMHJTTZDAWNODE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research. It is a thiazolidinone derivative that exhibits a range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It can also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. It can also inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It can be used to study various biochemical and physiological processes, making it a versatile tool for scientific research. However, one of the limitations is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of novel derivatives with improved biological activities and reduced toxicity. Another direction is the study of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its potential therapeutic applications.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

(5E)-3-(4-nitrophenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S2/c1-25-14-9-4-11(16(26-2)17(14)27-3)10-15-18(22)20(19(28)29-15)12-5-7-13(8-6-12)21(23)24/h4-10H,1-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHJTTZDAWNODE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenyl)-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

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